cis-1-Cyclohexyl-2-phenylcyclohexane

Description

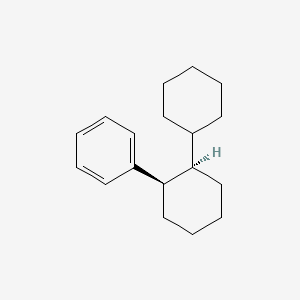

cis-1-Cyclohexyl-2-phenylcyclohexane is a bicyclic hydrocarbon featuring a cyclohexane ring with two substituents: a cyclohexyl group at position 1 and a phenyl group at position 2, arranged in a cis configuration. This spatial arrangement results in significant steric hindrance and distinct conformational properties. The compound’s molecular formula is C₁₈H₂₆, with a molecular weight of 242.40 g/mol. Its structure lacks polar functional groups, rendering it highly lipophilic.

Properties

CAS No. |

24593-63-3 |

|---|---|

Molecular Formula |

C18H26 |

Molecular Weight |

242.4 g/mol |

IUPAC Name |

[(1R,2R)-2-cyclohexylcyclohexyl]benzene |

InChI |

InChI=1S/C18H26/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1,3-4,9-10,16-18H,2,5-8,11-14H2/t17-,18+/m0/s1 |

InChI Key |

GRUVCWARGMPRCV-ZWKOTPCHSA-N |

Isomeric SMILES |

C1CCC(CC1)[C@H]2CCCC[C@H]2C3=CC=CC=C3 |

Canonical SMILES |

C1CCC(CC1)C2CCCCC2C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-Cyclohexyl-2-phenylcyclohexane typically involves the hydrogenation of 1-phenyl-1-cyclohexene in the presence of a suitable catalyst. The reaction is carried out under high pressure and temperature conditions to ensure complete hydrogenation and achieve the desired cis configuration. Common catalysts used in this process include palladium on carbon (Pd/C) and platinum oxide (PtO2).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow hydrogenation processes. These processes utilize fixed-bed reactors with supported metal catalysts to achieve high efficiency and yield. The reaction conditions are optimized to maintain the cis configuration and minimize the formation of trans isomers.

Chemical Reactions Analysis

Types of Reactions

cis-1-Cyclohexyl-2-phenylcyclohexane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols.

Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Bromine (Br2) in the presence of light or a catalyst.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated cyclohexanes.

Scientific Research Applications

Polymer Chemistry

Polymerization Studies

The compound has been investigated for its potential in synthesizing substituted polyacetylenes. Research indicates that cyclohexyl groups can enhance the properties of polymers, particularly in gas separation membranes. For instance, polymers derived from disubstituted acetylenes containing cyclohexyl groups demonstrated high thermal stability and favorable gas permeability characteristics. The oxygen permeability coefficients of these membranes ranged from 17 to 230 barrers, indicating their effectiveness in selective gas separation processes .

Table 1: Properties of Cyclohexyl-Containing Polymers

| Polymer Type | Thermal Stability (°C) | Oxygen Permeability (barrers) |

|---|---|---|

| Poly(1a) | 243 | 17 |

| Poly(1c) | 340 | 230 |

Medicinal Chemistry

Synthesis of Bioactive Compounds

In medicinal chemistry, cis-1-Cyclohexyl-2-phenylcyclohexane has been utilized as a precursor in the synthesis of various bioactive molecules. Notably, derivatives of this compound have shown promise as adrenergic agents and may have applications in treating conditions related to neurotransmitter activity. For example, studies have focused on the synthesis of cis-2-amino-1-arylcyclohexanols, which have displayed significant biological activity .

Case Study: Adrenergic Agents

Research on adrenergic agents synthesized from cyclohexyl derivatives has revealed improved yields and biological activities compared to traditional compounds. The synthesis involved the condensation of cyclohexanone derivatives with phenylmagnesium bromide, yielding compounds with enhanced adrenergic activity .

Materials Science

Development of Functional Materials

The unique structural attributes of this compound make it suitable for developing functional materials. Its incorporation into various polymer matrices has been studied for applications in membranes and coatings that require specific mechanical and thermal properties. For instance, polymers containing this compound have been explored for their use in high-performance coatings due to their enhanced flexibility and thermal stability .

Table 2: Performance Metrics of Functional Materials

| Material Type | Application Area | Flexibility (mm) | Thermal Stability (°C) |

|---|---|---|---|

| Cyclohexyl Polymer | Gas Separation Membranes | 4.5 | 340 |

| Coating Material | High-Performance Coatings | 3.8 | 300 |

Mechanism of Action

The mechanism of action of cis-1-Cyclohexyl-2-phenylcyclohexane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares cis-1-cyclohexyl-2-phenylcyclohexane with structurally related cyclohexane derivatives from the evidence:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Functional Groups | Key Properties |

|---|---|---|---|---|

| This compound | C₁₈H₂₆ | 242.40 | Cyclohexyl, phenyl (non-polar) | High lipophilicity, steric hindrance |

| CIS-1,3-dimethyl-2-methylenecyclohexane | C₉H₁₆ | 124.23 | Methyl, methylene | Lower steric bulk, higher volatility |

| cis-2-(hydroxymethyl)-1-phenylcyclohexanol | C₁₅H₁₇O | 213.29 | Phenyl, hydroxymethyl, hydroxyl | Hydrogen bonding, moderate solubility |

| CIS-2-(2-methylthiobenzoyl)cyclohexane-1-carboxylic acid | C₁₅H₁₈O₃S | 278.37 | Methylthiobenzoyl, carboxylic acid | Acidic, sulfur-mediated reactivity |

Physicochemical Properties

Q & A

What are the recommended synthetic routes for preparing cis-1-Cyclohexyl-2-phenylcyclohexane, and how can stereochemical control be optimized?

Basic:

A common approach involves Friedel-Crafts alkylation or catalytic hydrogenation of substituted cyclohexenes. For example, cyclohexylbenzene derivatives (structurally analogous) are synthesized via alkylation of benzene with cyclohexyl halides under Lewis acid catalysis . Standard characterization includes NMR (¹H/¹³C) and GC-MS to confirm regiochemistry.

Advanced:

Stereochemical control requires precise reaction design. Use chiral auxiliaries or asymmetric catalysis (e.g., transition-metal catalysts with enantioselective ligands). Monitor reaction kinetics and intermediates via in situ IR spectroscopy. For reproducibility, document solvent polarity, temperature gradients, and catalyst loading rigorously, as per guidelines for experimental reproducibility .

How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) for this compound?

Basic:

Compare experimental conditions (e.g., calorimetry vs. computational methods). For cyclohexane derivatives, discrepancies often arise from impurities or inconsistent phase-state measurements (liquid vs. gas-phase data) .

Advanced:

Use high-purity samples (>99% by HPLC) and validate via collaborative studies. Cross-reference with computational thermochemistry (e.g., DFT at the B3LYP/6-311+G(d,p) level) to identify outliers. Document solvent effects and calibration standards to align with CRC Handbook protocols .

What advanced spectroscopic techniques are critical for distinguishing this compound from its trans isomer?

Basic:

¹H NMR coupling constants (J values) between adjacent protons on the cyclohexyl and phenyl groups can indicate spatial proximity. NOESY/ROESY experiments detect through-space interactions unique to the cis configuration .

Advanced:

X-ray crystallography provides definitive stereochemical assignment. For non-crystalline samples, use dynamic NMR to study ring-flipping barriers. Pair with vibrational circular dichroism (VCD) to correlate absolute configuration with experimental spectra .

How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Basic:

Conduct accelerated stability studies: expose samples to pH 1–13 buffers and temperatures (25–80°C) over 1–4 weeks. Monitor degradation via HPLC-UV and track byproducts .

Advanced:

Employ LC-MS/MS to identify degradation pathways (e.g., oxidation at benzylic positions). Use Arrhenius modeling to predict shelf-life. Validate with controlled atmosphere studies (e.g., inert vs. oxygen-rich) to isolate degradation mechanisms .

What methodologies are recommended for analyzing the compound’s interactions with biological macromolecules?

Basic:

Use fluorescence quenching assays or surface plasmon resonance (SPR) to measure binding affinity with proteins. For preliminary screening, molecular docking (AutoDock Vina) predicts binding poses .

Advanced:

Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). Pair with cryo-EM or X-ray crystallography of co-crystals to resolve binding sites at atomic resolution. Validate with mutagenesis studies on target proteins .

How can computational chemistry aid in predicting the compound’s physicochemical properties?

Basic:

Employ QSAR models to estimate logP, solubility, and pKa. Tools like Schrödinger’s QikProp or OpenBabel provide initial predictions .

Advanced:

Perform ab initio molecular dynamics (AIMD) simulations to study solvent interactions. Use COSMO-RS for partition coefficients in non-aqueous solvents. Validate predictions against experimental HPLC retention times .

What protocols ensure safe handling and disposal of this compound in laboratory settings?

Basic:

Follow OSHA guidelines: use fume hoods, nitrile gloves, and flame-resistant lab coats. Store in amber glass under nitrogen .

Advanced:

Implement waste neutralization protocols (e.g., incineration for halogenated byproducts). Monitor airborne exposure via real-time gas sensors. Train personnel in emergency response, including spill containment and medical first aid .

How should researchers address discrepancies in reported synthetic yields for this compound?

Basic:

Audit reagent purity, reaction scales, and workup procedures. Compare yields across peer-reviewed studies (e.g., Beilstein Journal protocols) .

Advanced:

Use design of experiments (DoE) to identify critical variables (e.g., catalyst aging, moisture levels). Publish detailed supplementary materials, including raw chromatograms and spectra, to enhance reproducibility .

What strategies validate the purity of this compound for pharmacological studies?

Basic:

HPLC with UV/RI detection (≥98% purity threshold). Confirm absence of residual solvents via GC-MS .

Advanced:

Use orthogonal methods: 2D LC-MS for non-UV-active impurities, ICP-MS for metal catalysts. For chiral purity, employ chiral stationary phases (e.g., Chiralpak AD-H) .

How can researchers elucidate the compound’s reaction mechanisms in catalytic processes?

Basic:

Perform kinetic isotope effects (KIE) studies or intermediate trapping (e.g., using TEMPO). Monitor reactions via in situ FTIR .

Advanced:

Use stopped-flow NMR or time-resolved XAS to capture transient intermediates. Computational mechanistic studies (e.g., DFT transition-state analysis) complement experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.